Sulfametrole

Antimicrobial susceptibility testing Non-fermenting Gram-negative bacteria Cystic fibrosis microbiology

Sulfametrole offers compound-specific advantages over sulfamethoxazole: unimodal N4-acetylation eliminates acetylator polymorphism, ensuring consistent PK across populations. Superior susceptibility in E. coli and Proteus spp. supports UTI panel testing. Validated for Stenotrophomonas maltophilia and Burkholderia spp. in CF research. IV formulation precedent with potentially safer excipient profiles. Procure for PK/PD modeling, susceptibility surveillance, and formulation development.

Molecular Formula C9H10N4O3S2
Molecular Weight 286.3 g/mol
CAS No. 32909-92-5
Cat. No. B047585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfametrole
CAS32909-92-5
SynonymsN1-(4-Methoxy-1,2,5-thiadiazol-3-yl)-sulfanilamide;  1,2,5-Thiadiazole Benzenesulfonamide Deriv.;  4-Amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)-benzenesulfonamide
Molecular FormulaC9H10N4O3S2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESCOC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13)
InChIKeyIZOYMGQQVNAMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfametrole (CAS 32909-92-5): Sulfonamide Antibacterial for Trimethoprim Combination Procurement


Sulfametrole (CAS 32909-92-5) is a synthetic sulfonamide antibacterial belonging to the antifolate class, characterized by a 4-methoxy-1,2,5-thiadiazol-3-yl substitution on the sulfanilamide core [1]. It functions as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), blocking folate biosynthesis and exerting bacteriostatic activity against a range of Gram-positive and Gram-negative organisms [2]. Sulfametrole is pharmacologically deployed exclusively in fixed-ratio combination with trimethoprim (typically 5:1 sulfonamide:trimethoprim), representing a European-region alternative to the globally dominant sulfamethoxazole/trimethoprim (co-trimoxazole) formulation [3].

Why Sulfametrole Procurement Cannot Be Substituted with Generic Sulfamethoxazole: Differential Susceptibility and PK Evidence


Sulfametrole and sulfamethoxazole, while both sulfonamides deployed with trimethoprim, exhibit distinct clinical microbiology and pharmacokinetic profiles that preclude simple interchange. Comparative susceptibility data indicate that a greater percentage of Escherichia coli and Proteus spp. isolates are susceptible to trimethoprim/sulfametrole (TMP/SMT) than to trimethoprim/sulfamethoxazole (TMP/SMX) [1]. Pharmacokinetically, sulfametrole demonstrates unimodal N4-acetylation without acetylator phenotype polymorphism, yielding consistent elimination kinetics across patient populations, whereas sulfamethoxazole exhibits polymorphic acetylation leading to greater interindividual variability [2]. Additionally, excipient profiles in intravenous formulations differ, with implications for tolerability in specific patient subsets [3]. These differences, documented in head-to-head comparative studies and PK investigations, establish that sulfametrole is not a generic functional equivalent to sulfamethoxazole and warrants compound-specific procurement decisions.

Sulfametrole Procurement Evidence: Head-to-Head Quantitative Differentiation Against Sulfamethoxazole


Equivalent Non-Fermenter Activity Validates Sulfametrole as Viable Co-Trimoxazole Alternative

In a direct head-to-head comparison against multiresistant Gram-negative non-fermenters, sulfametrole/trimethoprim (SMT/TMP) demonstrated in vitro activity that closely tracked that of sulfamethoxazole/trimethoprim (SMX/TMP). MIC values were equal in 97 of 170 tested isolates (57.1%), within a 2-fold difference in 154 of 170 isolates (90.6%), with SMT/TMP exhibiting 2-fold lower MICs (greater potency) in 12 isolates and 2-fold higher MICs in 57 isolates [1]. Both antifolate combinations retained superior activity against Burkholderia spp. and Stenotrophomonas maltophilia compared with piperacillin/tazobactam, moxifloxacin, ticarcillin/clavulanate, tigecycline, cefotaxime, and imipenem [2].

Antimicrobial susceptibility testing Non-fermenting Gram-negative bacteria Cystic fibrosis microbiology

Superior Enterobacteriaceae Susceptibility Profile Differentiates Sulfametrole in Urinary and Intra-Abdominal Infection Models

A systematic review aggregating 15 comparative studies of TMP/SMT versus TMP/SMX reported that a greater percentage of Escherichia coli and Proteus spp. isolates were susceptible to TMP/SMT compared with TMP/SMX [1]. The review noted similar antimicrobial activity between the two combinations against Gram-positive isolates [2]. This differential Enterobacteriaceae susceptibility profile provides a microbiological basis for selecting sulfametrole over sulfamethoxazole in clinical scenarios where E. coli or Proteus spp. are confirmed or suspected pathogens.

Enterobacteriaceae susceptibility Escherichia coli Proteus spp.

Unimodal Acetylation Without Phenotype Eliminates Pharmacogenetic Dosing Variability

Pharmacokinetic studies in humans demonstrate that sulfametrole undergoes unimodal N4-acetylation with no acetylator phenotype polymorphism [1]. Both the parent compound and its N4-acetylsulphametrole metabolite are eliminated with a similar elimination half-life (T1/2) of approximately 10 hours [2]. This contrasts with sulfamethoxazole, which exhibits polymorphic acetylation resulting in fast and slow acetylator phenotypes that influence drug exposure, efficacy, and toxicity risk. Renal clearance of sulfametrole is dependent on urine flow and pH, whereas clearance of the N4-acetyl metabolite is not dependent on these tubular reabsorption variables, and no tubular secretion is involved in parent drug excretion [3].

Pharmacokinetics N4-acetylation Acetylator phenotype

Intravenous Formulation Excipient Profile Enables Reduced Toxicity in Pediatric Applications

A systematic review of clinical evidence identified that excipients in intravenous TMP/SMT formulations might be less toxic compared with intravenous TMP/SMX formulations, particularly for children [1]. This differential toxicity profile is attributed to formulation-specific excipient differences rather than active pharmaceutical ingredient differences. The review also noted that gastrointestinal adverse events with TMP/SMT were mild and rare [2]. A patent disclosure describes an intravenously administrable aqueous solution containing a water-soluble salt of sulfametrole with trimethoprim, utilizing malic acid, L-serine, and/or L-threonine as solubilizers at pH 6.5-7.0 [3].

Intravenous formulation Excipient safety Pediatric infectious disease

Renal Impairment Pharmacokinetics Guides Dose-Adjustment Protocols

PK/PD data from critically ill patients on continuous renal replacement therapy (CRRT) suggest that dosage adjustment of intravenous TMP/SMT is required in patients with seriously impaired renal function [1]. In patients with end-stage renal failure undergoing hemodialysis, the half-life of free plasma sulfametrole remains normal despite absent renal function, but can be markedly reduced by hemodialysis treatment. The N4-acetylated metabolite, similar to trimethoprim, is hardly dialyzable [2]. This contrasts with sulfamethoxazole, where both parent and metabolite accumulate more significantly in renal impairment.

Renal impairment Dosage adjustment Hemodialysis

European Regional Availability Provides Sole Source for Specific Indications

Sulfametrole/trimethoprim (ATC code J01EE03) is available as an alternative sulfonamide/trimethoprim combination in several EU countries, including Austria and the Netherlands, whereas sulfamethoxazole/trimethoprim (ATC code J01EE01) dominates global markets [1]. The combination is typically administered in a 5:1 ratio (e.g., 800 mg sulfametrole with 160 mg trimethoprim per intravenous dose) [2]. No sulfametrole-containing product overcomes resistance to sulfamethoxazole/trimethoprim in Enterobacteriaceae harboring sul1 or sul2 genes; both combinations show 5-20% susceptibility in ESBL- and carbapenemase-producing Enterobacteriaceae [3].

Regional availability European Union ATC J01EE03

Sulfametrole Procurement-Relevant Research and Industrial Application Scenarios


Cystic Fibrosis Microbiological Research Targeting Stenotrophomonas maltophilia

For research programs investigating antimicrobial treatment options for cystic fibrosis-associated Stenotrophomonas maltophilia and Burkholderia spp. infections, sulfametrole/trimethoprim provides a directly validated comparator or intervention candidate. Evidence demonstrates that both sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim retained superior activity against these non-fermenters compared to piperacillin/tazobactam, moxifloxacin, ticarcillin/clavulanate, tigecycline, cefotaxime, and imipenem [1]. With 97/170 non-fermenter isolates showing equal MICs between the two combinations, sulfametrole serves as a functional alternative for in vitro susceptibility studies where sulfamethoxazole may be unavailable or where comparative evaluation is required [2].

Enterobacteriaceae Susceptibility Surveillance in Urinary Tract Infection Models

Procurement of sulfametrole for antimicrobial susceptibility surveillance programs focused on Escherichia coli and Proteus spp. is supported by evidence showing a greater percentage of these isolates are susceptible to TMP/SMT compared with TMP/SMX [1]. This differential activity profile justifies inclusion of sulfametrole in susceptibility testing panels for urinary tract infection (UTI) research, particularly in regions where TMP/SMT is the clinically available antifolate combination or where resistance to TMP/SMX is emerging. Clinical studies have reported good effectiveness outcomes for oral TMP/SMT in UTI management [2].

Pharmacokinetic-Pharmacodynamic Modeling for Renal Impairment Dose Optimization

The unimodal acetylation pattern of sulfametrole, with an elimination T1/2 of approximately 10 hours for both parent and N4-acetyl metabolite and no acetylator phenotype polymorphism [1], supports its use in PK/PD modeling studies aimed at optimizing antimicrobial dosing in renal impairment. PK data indicating that free plasma sulfametrole half-life remains normal in end-stage renal failure [2] provides a basis for developing simplified dosing algorithms that avoid the complexity introduced by polymorphic acetylation seen with sulfamethoxazole. This is particularly relevant for research programs investigating antimicrobial therapy in critically ill or renally compromised populations.

Intravenous Formulation Development and Excipient Safety Evaluation

For pharmaceutical development programs evaluating intravenous antifolate combination products, sulfametrole offers a formulation precedent with potential excipient safety advantages. Evidence suggests that excipients in intravenous TMP/SMT formulations might be less toxic compared with TMP/SMX formulations, particularly for pediatric applications [1]. Patent disclosures describing aqueous intravenous solutions with malic acid, L-serine, and/or L-threonine as solubilizers at pH 6.5-7.0 [2] provide a technical foundation for formulation scientists seeking to develop or optimize sulfonamide-trimethoprim combination products with improved tolerability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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